molecular formula C5H9N5O B1303191 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide CAS No. 99347-21-4

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

Cat. No. B1303191
CAS RN: 99347-21-4
M. Wt: 155.16 g/mol
InChI Key: OFARNLCWFCSYMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-amino-1-methyl-1H-pyrazole-4-carbohydrazide” is a chemical compound with the molecular formula C5H9N5O . It is related to other compounds such as “4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide”, which is a potent hypolipidemic agent and a possible inhibitor of PDE 1 (phosphodiesterase 1) .


Molecular Structure Analysis

The molecular structure of “5-amino-1-methyl-1H-pyrazole-4-carbohydrazide” consists of a pyrazole ring with an amino group at the 5th position, a methyl group at the 1st position, and a carbohydrazide group at the 4th position .


Physical And Chemical Properties Analysis

“5-amino-1-methyl-1H-pyrazole-4-carbohydrazide” has a molecular weight of 155.16 g/mol . It has a melting point range of 237 - 240°C .

Scientific Research Applications

Medicinal Chemistry

Amino-pyrazoles, including 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, have been extensively studied in medicinal chemistry . They are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .

Anti-Cancer Activity

Some derivatives of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide have shown promising anti-proliferative properties, able to suppress the growth of specific cancer cell lines . For example, (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1 H-pyrazole-4 carboxamide is a reversible inhibitor of Bruton Kinase (BTK), a nonreceptor tyrosine kinase, that represents a major therapeutic target for B-cell-driven malignancies .

Antioxidant Activity

Certain derivatives of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide have demonstrated remarkable inhibition of ROS production in platelets . This antioxidant activity could be beneficial in conditions where oxidative stress plays a significant role.

Anti-Inflammatory Properties

Amino-pyrazoles have been studied for their anti-inflammatory properties . They can provide useful ligands for enzymes such as COX, which plays a crucial role in inflammation .

Industrial and Agricultural Applications

Pyrazole compounds, including 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, have found applications in various industrial and agricultural sectors . They are used in supramolecular and polymer chemistry, in the food industry, as cosmetic colorings, and as UV stabilizers .

Antibacterial Activity

The pyrazole scaffold, which includes 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide, has been noted for its antibacterial properties . This makes it a potential candidate for the development of new antibacterial agents.

Safety and Hazards

“5-amino-1-methyl-1H-pyrazole-4-carbohydrazide” is classified as a hazardous substance. It has hazard statements H302, H312, and H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled .

properties

IUPAC Name

5-amino-1-methylpyrazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O/c1-10-4(6)3(2-8-10)5(11)9-7/h2H,6-7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFARNLCWFCSYMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30377090
Record name 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-methyl-1H-pyrazole-4-carbohydrazide

CAS RN

99347-21-4
Record name 5-Amino-1-methyl-1H-pyrazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30377090
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the primary application of 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as discussed in the research paper?

A1: The research paper focuses on the synthesis of novel 1-(substituted-pyrazole-4-carbonyl)-pyrazoles utilizing 5-amino-1-methyl-1H-pyrazole-4-carbohydrazide as a starting material. [] The synthesized compounds were then evaluated for their herbicidal activity. Therefore, the primary application explored in this study is the development of new herbicides.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.